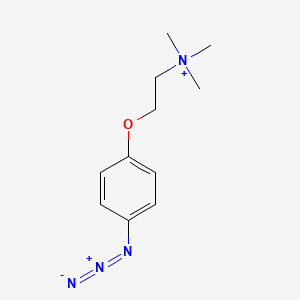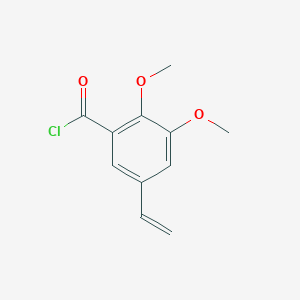
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a hexanedioic acid backbone, substituted with a 2-methyl-1-(phenylsulfonyl)propyl group and a 6-methyl 1-phenyl ester group. The (R*,S*)- notation indicates that the compound has stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- involves multiple steps. The initial step typically involves the preparation of the hexanedioic acid backbone, followed by the introduction of the 2-methyl-1-(phenylsulfonyl)propyl group and the 6-methyl 1-phenyl ester group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester: This compound is similar in structure but may differ in the stereochemistry or specific substituents.
Hexanedioic acid derivatives: Other derivatives of hexanedioic acid with different substituents can have similar properties and applications.
Uniqueness
The uniqueness of Hexanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 6-methyl 1-phenyl ester, (R*,S*)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
112375-46-9 |
|---|---|
Fórmula molecular |
C23H28O6S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
6-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]hexanedioate |
InChI |
InChI=1S/C23H28O6S/c1-17(2)22(30(26,27)19-13-8-5-9-14-19)20(15-10-16-21(24)28-3)23(25)29-18-11-6-4-7-12-18/h4-9,11-14,17,20,22H,10,15-16H2,1-3H3/t20-,22-/m1/s1 |
Clave InChI |
RXXUDTRXSQIXKY-IFMALSPDSA-N |
SMILES isomérico |
CC(C)[C@H]([C@@H](CCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(CCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



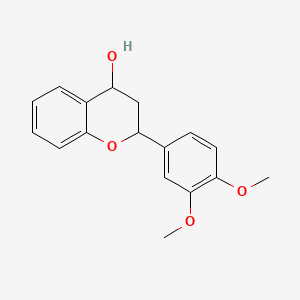

![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
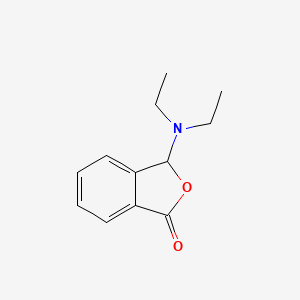
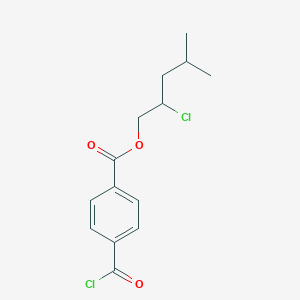



![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)
